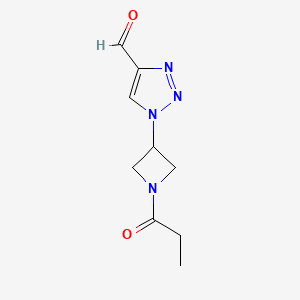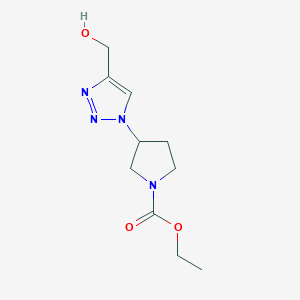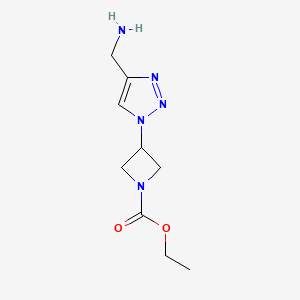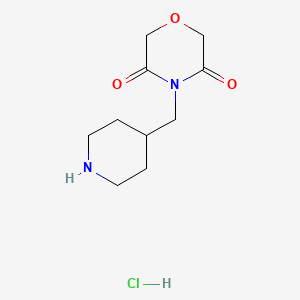
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate
Übersicht
Beschreibung
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate, also known as AZT-3-MPA, is a synthetic compound that has been developed for use in scientific research. It is a derivative of the azetidine ring system and is a member of the piperazine family. AZT-3-MPA is a white, crystalline, odorless solid that is soluble in water and ethanol. It has a molecular weight of 462.5 g/mol and a melting point of 115-117°C.
Wissenschaftliche Forschungsanwendungen
Enzyme Resolution and Inhibitor Synthesis
A convergent synthesis of a potent human leukocyte elastase inhibitor, achieved via chiral synthesis of key intermediates, utilized enzyme resolution of beta-lactam esters. This process demonstrated the compound's potential in medicinal chemistry for developing inhibitors targeting specific enzymes involved in disease processes (Cvetovich et al., 1996).
Catalytic Asymmetric Synthesis
A practical approach to the preparation of enantiopure compounds from cheap and easily available materials highlighted the use of the chiral azetidine ring. The compounds were evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, showing high enantioselectivity, which is crucial for synthesizing optically active pharmaceuticals (Wang et al., 2008).
Antimicrobial Activity
Several compounds, including 4-(1-haloalkyl)-2-azetidinones, were synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, demonstrating the potential of these compounds as templates for developing new antibacterial agents (Nagaraj et al., 2018).
Anticancer Activity
Piperazine scaffolds combined with 2-azetidinone pharmacophores were studied for their anti-proliferative properties and apoptosis induction in cervical cancer cells. One compound, in particular, showed remarkable efficacy, suggesting the potential for developing effective antitumor agents (Khanam et al., 2018).
Eigenschaften
IUPAC Name |
azetidin-3-yl-(4-methylpiperazin-1-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.C2HF3O2/c1-11-2-4-12(5-3-11)9(13)8-6-10-7-8;3-2(4,5)1(6)7/h8,10H,2-7H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTUDTNFCFYPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1492654.png)











